1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole
CAS No.: 898645-01-7
Cat. No.: VC21367108
Molecular Formula: C16H22N2O3S
Molecular Weight: 322.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898645-01-7 |
|---|---|
| Molecular Formula | C16H22N2O3S |
| Molecular Weight | 322.4g/mol |
| IUPAC Name | 1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-2-ethylimidazole |
| Standard InChI | InChI=1S/C16H22N2O3S/c1-6-15-17-9-10-18(15)22(19,20)14-11-12(16(2,3)4)7-8-13(14)21-5/h7-11H,6H2,1-5H3 |
| Standard InChI Key | AEGMTIBANSYVJY-UHFFFAOYSA-N |
| SMILES | CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC |
| Canonical SMILES | CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC |
Introduction
1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole is a chemical compound with the CAS number 898645-01-7. It features a complex molecular structure, incorporating both imidazole and sulfonyl groups, which are common in pharmaceutical and chemical research due to their potential biological activities.
Synthesis and Preparation
While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses, including reactions such as nucleophilic substitution and condensation reactions.
General Synthesis Approach:
-
Starting Materials: Typically involve aromatic amines or phenols and imidazole derivatives.
-
Reaction Conditions: May include high temperatures, catalysts, and solvents like DMF or DMSO.
-
Purification: Often involves chromatography or crystallization.
Potential Applications:
-
Pharmaceutical Research: Given its structural features, it could be a candidate for drug development.
-
Chemical Intermediates: May serve as a precursor for synthesizing more complex molecules.
Safety and Handling
Information on the safety and handling of this compound is limited. Generally, compounds with sulfonyl groups can be stable but may require careful handling due to potential reactivity.
Safety Considerations:
-
Storage: Should be stored in a cool, dry place.
-
Handling: Use protective equipment and follow standard laboratory safety protocols.
Future Research Directions:
-
Biological Activity Screening: Investigate its effects on various biological targets.
-
Synthetic Method Optimization: Develop efficient and scalable synthesis protocols.
Given the current lack of detailed research findings, future studies should focus on these areas to fully understand the compound's potential and limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume